molecular formula C22H25N3O2 B13873847 tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate

tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate

Cat. No.: B13873847
M. Wt: 363.5 g/mol
InChI Key: MNPRERRLIBXTOT-UHFFFAOYSA-N
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Description

tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a tert-butyl group, a cyclopropyl ring, a methylpyridinyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an electrophilic intermediate.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate analogs: Compounds with similar structures but different substituents on the indole or pyridine rings.

    Cyclopropyl-indole derivatives: Compounds containing a cyclopropyl group attached to an indole moiety.

    Methylpyridinyl-indole derivatives: Compounds with a methylpyridinyl group attached to an indole core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate

InChI

InChI=1S/C22H25N3O2/c1-14-5-8-18(13-23-14)25-10-9-16-11-17(24-21(26)27-22(2,3)4)12-19(20(16)25)15-6-7-15/h5,8-13,15H,6-7H2,1-4H3,(H,24,26)

InChI Key

MNPRERRLIBXTOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2C=CC3=CC(=CC(=C32)C4CC4)NC(=O)OC(C)(C)C

Origin of Product

United States

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